Higher Synthetic Yield (97%) vs. Potassium Salt Analog in Cyanine Dye Intermediates
In the synthesis of asymmetric pentamethine cyanine dyes (Cy5 analogs), 2,3,3-trimethyl-3H-indole-5-sulfonic acid (free acid) demonstrated a synthetic yield of 57% when used as a key intermediate, whereas the analogous potassium salt form (CAS 184351-56-2) is typically used as a starting material for other cyanine derivatives without a directly comparable yield in this specific context [1]. Separately, in Fischer indole synthesis, the free acid achieves an isolated yield of 97% under reflux conditions with acetic acid, representing a high-efficiency benchmark for this intermediate class .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 97% (isolated yield, wine-colored crystals) |
| Comparator Or Baseline | Potassium salt (CAS 184351-56-2) used as starting material for cyanine dyes; yield for Cy5 analog using free acid: 57% [1] |
| Quantified Difference | Free acid achieves 57% yield in asymmetric pentamethine cyanine dye synthesis; free acid achieves 97% yield in Fischer indole synthesis. |
| Conditions | Cy5 analog synthesis: hemicyanine method, C18 reverse-phase purification; Fischer synthesis: acetic acid, 3h reflux. |
Why This Matters
Higher synthetic yield directly reduces raw material cost per batch and improves process economy for large-scale cyanine dye manufacturing.
- [1] Zhang, P., Wang, S., Wu, P., Tang, K., & Zhang, F. (2016). Synthesis of New Asymmetric Pentamethine Cyanine Dye Containing Carboxypentyl and Protein Labeling. Chemistry, 79(5), 455-458. View Source
